molecular formula C10H10O B1450726 4-Ethynyl-2-methoxy-1-methylbenzene CAS No. 69187-63-9

4-Ethynyl-2-methoxy-1-methylbenzene

Cat. No. B1450726
CAS RN: 69187-63-9
M. Wt: 146.19 g/mol
InChI Key: QZYSLTRJAQVAEE-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methoxy-1-methylbenzene, also known as 1-Ethynyl-4-methoxy-2-methylbenzene, is an aromatic acetylene derivative .


Molecular Structure Analysis

The molecular formula of 4-Ethynyl-2-methoxy-1-methylbenzene is C10H10O . Unfortunately, the specific molecular structure is not provided in the search results.


Chemical Reactions Analysis

4-Ethynyl-2-methoxy-1-methylbenzene has been reported to react with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts .


Physical And Chemical Properties Analysis

The melting point of 4-Ethynyl-2-methoxy-1-methylbenzene is 30-34 °C (lit.) . The boiling point and density are predicted to be 222.7±33.0 °C and 1.00±0.1 g/cm3 respectively .

Scientific Research Applications

1. Polymer Synthesis and Characterization

4-Ethynyl-2-methoxy-1-methylbenzene has been used in the synthesis of soluble poly(2-methoxy-5-alkoxy paraphenylenes). These polymers, including those derived from 1-methoxy-4-ethoxybenzene, were characterized for their structural properties, molecular weights, and electrical conductivities. The polymers exhibited distinct properties such as solubility in organic solvents and showed significant π-electron delocalization and excimer formation, as evident from their ultraviolet absorption and fluorescence spectra (Moustafid et al., 1991).

2. Analysis in Biological Material

The compound has been analyzed in the context of forensic science, particularly in the assay and decomposition dynamics of related compounds in biological materials. Studies have focused on developing methods for the extraction, purification, and detection of these compounds using techniques such as chromatography and mass spectrometry. This research is vital for understanding the stability and degradation patterns of these compounds in different environmental conditions (Chernova et al., 2022).

3. Anti-Staphylococcal Properties

Research has been conducted on derivatives of methoxybenzene compounds, including those similar to 4-Ethynyl-2-methoxy-1-methylbenzene, for their potential anti-staphylococcal properties. These studies have identified compounds with significant inhibitory effects against multidrug-resistant strains of Staphylococcus aureus, showcasing their potential application in developing new antibacterial agents (Shiu & Gibbons, 2006).

4. Liquid-phase Oxidation Studies

The liquid-phase oxidation of methylbenzenes, including compounds structurally related to 4-Ethynyl-2-methoxy-1-methylbenzene, has been a subject of study. These research efforts have focused on understanding the kinetics and mechanisms involved in the oxidation processes, which are crucial for applications in chemical synthesis and industrial processes (Okada & Kamiya, 1981).

5. Inclusion Complex Studies

Compounds similar to 4-Ethynyl-2-methoxy-1-methylbenzene have been used to form stable inclusion complexes with other organic molecules. These studies are significant in understanding intermolecular interactions and the development of novel materials with specific properties, such as those stabilized by aromatic CH···O hydrogen bonds (Pigge et al., 1999).

Safety And Hazards

4-Ethynyl-2-methoxy-1-methylbenzene is classified as Eye Irrit. 2 - Skin Sens. 1 according to GHS classification . The hazard statements include H317 - H319 . Precautionary statements include P280 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

4-ethynyl-2-methoxy-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-4-9-6-5-8(2)10(7-9)11-3/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYSLTRJAQVAEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-2-methoxy-1-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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